Methyl desoxycholate
CAS No.: 3245-38-3
Cat. No.: VC21352202
Molecular Formula: C25H42O4
Molecular Weight: 406.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3245-38-3 |
---|---|
Molecular Formula | C25H42O4 |
Molecular Weight | 406.6 g/mol |
IUPAC Name | methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Standard InChI | InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1 |
Standard InChI Key | ZHUOOEGSSFNTNP-YUOXLNDWSA-N |
Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Chemical Properties and Structure
Molecular Identification
Methyl desoxycholate possesses specific molecular characteristics that define its chemical identity and behavior. The compound is identified by several key parameters:
Property | Value |
---|---|
Chemical Formula | C25H42O4 |
Molecular Weight | 406.6 g/mol |
CAS Registry Number | 3245-38-3 |
IUPAC Name | methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
The compound features several synonyms in scientific literature, including "Deoxycholic acid methyl ester" and "Methyl 7-deoxycholate".
Structural Characteristics
The chemical structure of methyl desoxycholate consists of a steroid nucleus with specific stereochemical features that influence its biochemical behavior. The compound contains:
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A cyclopentanoperhydrophenanthrene ring system (steroid nucleus)
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Two hydroxyl groups at positions 3α and 12α
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A methyl ester group at position 24
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A characteristic 5β configuration that contributes to its three-dimensional structure
This specific arrangement of functional groups and stereochemistry is critical to the compound's biological activity and chemical reactivity.
Derivatives and Related Structures
Various derivatives of methyl desoxycholate have been synthesized for analytical and research purposes. One notable example is the trimethylsilyl (TMS) derivative, which has the formula C31H58O4Si2 and a molecular weight of 550.9608 g/mol. This derivative, with CAS Registry Number 6818-41-3, is commonly used in analytical chemistry procedures, particularly for gas chromatography-mass spectrometry analyses .
Synthesis and Preparation Methods
Laboratory Synthesis
The primary synthetic route to methyl desoxycholate involves the esterification of deoxycholic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the methyl ester. The general reaction involves heating deoxycholic acid with methanol under controlled conditions to produce the desired methyl ester product.
Industrial Production
In industrial settings, the production of methyl desoxycholate follows similar principles but is conducted on a larger scale. The process involves continuous esterification under carefully controlled temperature and pressure conditions to ensure high yield and purity. Industrial methodologies typically optimize reaction parameters to maximize efficiency and minimize byproduct formation.
Purification Techniques
After synthesis, various purification methods may be employed to obtain high-purity methyl desoxycholate, including:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel or other stationary phases
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Filtration and washing procedures to remove impurities and unreacted starting materials
These purification steps are essential for obtaining research-grade material suitable for scientific applications.
Biochemical Actions and Mechanisms
Cellular Effects
Understanding the cellular effects of methyl desoxycholate requires examination of its relationship to deoxycholic acid, its parent compound. Deoxycholic acid is known to disrupt cell membranes in adipocytes (fat cells) when injected subcutaneously. As a derivative, methyl desoxycholate may share similar membrane-disrupting properties, though with potentially altered potency or specificity due to its esterified carboxyl group.
Biochemical Pathways
Methyl desoxycholate relates to secondary bile acid metabolic pathways. Deoxycholic acid, the parent compound, is produced through the dehydroxylation of primary bile acids by intestinal bacteria. The esterification of the carboxyl group in methyl desoxycholate alters how the molecule interacts with various biochemical systems, potentially modifying its role in these pathways.
Chemical Reactivity Profile
Reaction Types
Methyl desoxycholate participates in several types of chemical reactions that are important to understand for its application in research and synthesis:
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at its hydroxyl groups, to form corresponding ketones or carboxylic acids. Common oxidizing agents employed in these transformations include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions
Reduction reactions can convert methyl desoxycholate back to deoxycholic acid through ester hydrolysis, or modify other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where various nucleophiles can replace the methoxy group. These reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Stability Considerations
Methyl desoxycholate exhibits specific stability characteristics that are important for its handling, storage, and application:
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Thermal stability: Generally stable at room temperature but may decompose at elevated temperatures
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Chemical stability: Susceptible to hydrolysis in strongly acidic or basic conditions
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Light sensitivity: May undergo photodegradation with prolonged exposure to UV light
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Storage recommendations: Typically stored in tightly closed containers, protected from light and moisture
Applications in Scientific Research
Organic Synthesis Applications
Methyl desoxycholate serves as an important reagent in organic synthesis, functioning as:
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A starting material for synthesizing more complex bile acid derivatives
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A building block for creating compounds with specific stereochemical features
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A precursor for developing novel steroidal compounds with potential biological activities
Biological Research
In biological research, methyl desoxycholate and related compounds find applications in:
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Studies investigating bile acid metabolism and its effects on cellular processes
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Research examining steroid hormone signaling pathways
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Investigations into cell membrane interactions and disruption mechanisms
Medical Research
The potential therapeutic applications of methyl desoxycholate are being explored in various medical research contexts:
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Investigations into fat dissolution and body contouring applications
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Studies on emulsification of dietary fats
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Research on the compound's potential cytolytic properties for targeted cell destruction
Industrial Applications
Beyond research settings, methyl desoxycholate has potential industrial applications:
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As a component in the formulation of specialized emulsifiers
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In the development of surfactants for various industrial processes
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As an ingredient in certain technical and specialty chemical formulations
Comparison with Related Compounds
Relationship to Deoxycholic Acid
Methyl desoxycholate is directly derived from deoxycholic acid through methylation of the carboxyl group. This modification results in several key differences:
Property | Deoxycholic Acid | Methyl Desoxycholate |
---|---|---|
Solubility | Higher water solubility | Enhanced solubility in organic solvents |
Reactivity | More reactive carboxyl group | Modified reactivity due to esterification |
Polarity | More polar | Less polar |
Biological Activity | Direct bile acid activity | Modified biological activity |
These differences make methyl desoxycholate particularly suited for certain applications where the properties of the free acid would be disadvantageous.
Comparison with Other Bile Acid Derivatives
Methyl desoxycholate exists within a family of related bile acid derivatives, each with distinctive properties:
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Cholic Acid Derivatives: Have an additional hydroxyl group compared to methyl desoxycholate, resulting in increased polarity
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Chenodeoxycholic Acid Derivatives: Feature a different hydroxylation pattern, leading to altered biological activities
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Lithocholic Acid Derivatives: More hydrophobic due to having only one hydroxyl group
These structural differences translate to varying physical properties, chemical reactivities, and biological activities across the bile acid derivative family.
Recent Research Developments
Research involving methyl desoxycholate continues to evolve, with several notable developments in recent years:
Emulsification Studies
Recent research has explored the emulsifying properties of deoxycholic acid compounds. One study investigated the enhancement of deoxycholate's emulsifying ability through dynamic interaction with nanometric layered particles. While this research specifically focused on deoxycholic acid rather than methyl desoxycholate, the findings suggest potential applications for related compounds in advanced emulsion systems .
Analytical Methodologies
Advanced analytical techniques have been developed for the characterization and quantification of methyl desoxycholate and related compounds. The trimethylsilyl derivative of methyl desoxycholate has been utilized in mass spectrometry applications, providing improved detection sensitivity and specificity in complex biological matrices .
Synthetic Modifications
Ongoing research continues to explore novel synthetic modifications of methyl desoxycholate to develop compounds with enhanced properties for specific applications. These modifications often target the hydroxyl groups or the steroid nucleus to create derivatives with altered solubility, reactivity, or biological activity profiles.
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